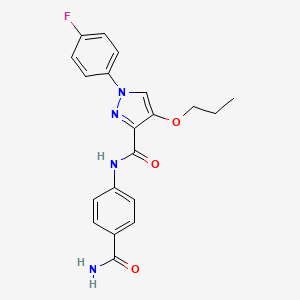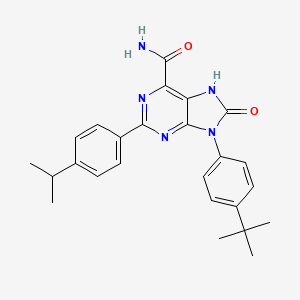
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid
Übersicht
Beschreibung
It is widely used in biological and biochemical research due to its excellent buffering capacity in the pH range of 6.8 to 8.2 . The compound is known for its stability and minimal interference with biological processes, making it a popular choice for cell culture media and various biochemical assays .
Wirkmechanismus
Target of Action
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, commonly known as HEPES, is a zwitterionic biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological and biochemical solutions .
Mode of Action
HEPES operates by donating or accepting protons (H+ ions) to resist changes in pH . When the solution becomes too acidic, HEPES can accept a proton, and when the solution becomes too basic, it can donate a proton . This ability to stabilize pH makes HEPES an effective buffer.
Biochemical Pathways
It helps maintain the optimal ph for various biological and biochemical processes . By doing so, it ensures that these processes, many of which are pH-dependent, can proceed efficiently.
Result of Action
The primary result of HEPES’s action is the stabilization of pH in biological and biochemical solutions . This pH stabilization is crucial for many biological processes, including enzymatic reactions, protein folding, and cellular respiration, which require a stable pH to function optimally.
Action Environment
The efficacy and stability of HEPES are influenced by several environmental factors. Its buffering capacity is optimal in the pH range of 6.8 to 8.2 . Outside this range, its ability to resist pH changes diminishes. Temperature also affects the pKa of HEPES and therefore its buffering capacity . Furthermore, HEPES is stable and non-toxic, making it suitable for use in various biological environments, including cell culture media .
Biochemische Analyse
Biochemical Properties
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid plays a crucial role in biochemical reactions by acting as a buffering agent. It maintains the pH of solutions within the range of 6.8 to 8.2, which is essential for many biological processes. This compound interacts with various enzymes and proteins, ensuring that their activity is not hindered by fluctuations in pH. For instance, it is known to interact with DNA-restriction enzymes, minimizing interference and allowing for accurate DNA manipulation . Additionally, this compound does not chelate metal ions, making it suitable for reactions involving metal-dependent enzymes .
Cellular Effects
This compound influences various cellular processes by maintaining an optimal pH environment. It supports cell viability and function in culture by preventing pH shifts that could disrupt cellular metabolism and signaling pathways. This compound has been shown to stabilize cell membranes and enhance the efficiency of nutrient uptake and waste removal. Furthermore, it can impact gene expression by providing a stable environment for transcription and translation processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its buffering capacity. It binds to hydrogen ions, thereby preventing significant changes in pH. This interaction is crucial for maintaining the structural integrity and activity of enzymes and other biomolecules. Additionally, this compound can influence enzyme kinetics by stabilizing the pH, which is essential for optimal enzyme-substrate interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It is known for its stability, but prolonged exposure to light and air can lead to degradation. Studies have shown that its buffering capacity remains effective for extended periods, making it suitable for long-term experiments. It is essential to store the compound properly to prevent any loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At optimal dosages, it supports physiological functions without causing toxicity. At high doses, it can lead to adverse effects such as metabolic imbalances and cellular stress. It is crucial to determine the appropriate dosage to avoid any potential toxic effects while ensuring the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate metabolic flux, ensuring that the pH remains within the optimal range for metabolic reactions. This compound can influence the levels of metabolites by stabilizing the environment in which these reactions occur .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion. It does not rely on specific transporters or binding proteins, allowing it to equilibrate rapidly across cellular compartments. This property ensures that it can effectively buffer the intracellular and extracellular environments .
Subcellular Localization
This compound is primarily localized in the cytoplasm and extracellular space, where it performs its buffering function. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in these compartments is sufficient to maintain the pH stability required for various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid typically involves the reaction of piperazine with ethylene oxide, followed by sulfonation. The general steps are as follows :
Reaction with Ethylene Oxide: Piperazine is reacted with ethylene oxide to form 4-(2-hydroxyethyl)piperazine.
Sulfonation: The resulting 4-(2-hydroxyethyl)piperazine is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline powder form and is subjected to rigorous quality control measures to meet the standards required for biological research .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxoethyl)-1-piperazinesulfonic acid, while substitution reactions can produce various ethers or esters .
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is extensively used in scientific research due to its buffering properties. Some key applications include:
Cell Culture: It is used to maintain the pH of cell culture media, providing a stable environment for cell growth.
Biochemical Assays: The compound is used in various assays, including enzyme reactions and protein purification, due to its minimal interference with biological processes.
Medical Research: It is employed in studies involving oxidative phosphorylation, protein synthesis, and CO2 fixation.
Industrial Applications: The compound is used in the production of radiopharmaceuticals and other biochemical products.
Vergleich Mit ähnlichen Verbindungen
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is often compared with other buffering agents such as:
4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (EPPS): Similar in structure but with a different buffering range (pH 7.3-8.7).
PIPES: Another Good’s buffer with a buffering range of pH 6.1-7.5.
MOPS: A buffering agent with a pH range of 6.5-7.9, commonly used in biological research.
The uniqueness of this compound lies in its optimal buffering range and minimal interference with biological processes, making it a preferred choice for many applications .
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h9H,1-6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDWRGWBWLCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146511-06-0 | |
| Record name | 4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2946987.png)
![5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2946988.png)

![N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946990.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2946992.png)
![N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2946993.png)
![N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide](/img/structure/B2946994.png)

![2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2946997.png)
![2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2946998.png)


![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)

